molecular formula C28H25NO4 B5082631 [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate

[1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate

Cat. No.: B5082631
M. Wt: 439.5 g/mol
InChI Key: LNMFPPIYRDOKQV-UHFFFAOYSA-N
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Description

[1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate: is an organic compound with a complex structure, combining naphthalene, phenoxy, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamido Group: This step involves the reaction of 4-methylbenzylamine with acetic anhydride to form N-(4-methylphenyl)acetamide.

    Naphthalene Derivative Formation: The naphthalene ring is functionalized through Friedel-Crafts acylation, followed by reduction to introduce the desired substituents.

    Coupling Reaction: The final step involves the esterification of the naphthalene derivative with phenoxyacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and phenoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the naphthalene ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Formation of naphthoquinones and phenoxyacetic acid derivatives.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Various substituted naphthalene and phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Potential applications in the development of anti-inflammatory and anticancer agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the naphthalene and phenoxy groups can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both naphthalene and phenoxy groups in [1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate provides unique reactivity and interaction profiles.
  • Its potential applications in medicinal chemistry and materials science distinguish it from other similar compounds.

Properties

IUPAC Name

[1-[acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO4/c1-19-12-14-22(15-13-19)28(29-20(2)30)27-24-11-7-6-8-21(24)16-17-25(27)33-26(31)18-32-23-9-4-3-5-10-23/h3-17,28H,18H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMFPPIYRDOKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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